molecular formula C11H12N4O B1425043 {2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine CAS No. 1283108-35-9

{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine

Cat. No. B1425043
M. Wt: 216.24 g/mol
InChI Key: AJTJZVCLOMPRRI-UHFFFAOYSA-N
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Description

“{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine” is a chemical compound with the CAS number 1283108-35-9 . It has a molecular weight of 216.24 and a molecular formula of C11H12N4O .


Molecular Structure Analysis

The molecular structure of “{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine” consists of a pyridine ring attached to a pyridazine ring via an ethylamine linker .

Scientific Research Applications

Synthesis and Structural Characterization

  • In the synthesis of various compounds, including ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, compounds similar to {2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine have been utilized. These compounds often form intermolecular hydrogen bonding, which is significant in structural chemistry (Hu, Yang, Luo, & Li, 2011).

Biological Activity and Pharmacophores

  • Derivatives of pyridine, akin to {2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine, show diverse biological activities and are components of many natural and synthetic pharmaceutical agents. They have been studied for activities like COX-2 inhibition and cardiotonic effects, and some exhibit antitumor and antibacterial activities (Ashok, Pallavi, Reddy, & Rao, 2006).

Catalytic and Synthetic Applications

  • Compounds similar to {2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine have been used in Cu-catalyzed synthesis of other heterocyclic compounds. These processes often involve novel activation modes and can yield a variety of valuable products (Rao, Mai, & Song, 2017).

Antioxidant Activity

  • Derivatives of pyridine and pyridazinone, which are structurally related to {2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine, have been synthesized and evaluated for their antioxidant activities. Some of these compounds have shown remarkable antioxidant activity, which is an important aspect of pharmaceutical and health-related research (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

Antimicrobial Activity

  • Similar compounds have been synthesized and assessed for their antimicrobial activities. This research is crucial for developing new antimicrobial agents, which is a significant area in medical research (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Photophysical Properties

properties

IUPAC Name

2-(6-pyridin-3-ylpyridazin-3-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-5-7-16-11-4-3-10(14-15-11)9-2-1-6-13-8-9/h1-4,6,8H,5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTJZVCLOMPRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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